Superior 5-HT Uptake Inhibition and Duration vs. Imipramine
In the in vivo 5-HT uptake inhibition assay using mouse midbrain slices ex vivo, 1-amino-3,3-diphenylcyclopentane (designated PUB 105, the free base of CAS 62367-46-8) was approximately twice as potent as the tricyclic antidepressant imipramine at inhibiting ³H-5-HT uptake following intraperitoneal administration [1]. The uptake inhibition increased with time, reached a maximum at 4 hours post-dosing, and remained pronounced at 16 hours, indicating a substantially longer duration of action than imipramine [1].
| Evidence Dimension | In vivo 5-HT uptake inhibition potency and duration |
|---|---|
| Target Compound Data | PUB 105 (free base): ~2× potency of imipramine; maximal inhibition at 4 h, still pronounced at 16 h |
| Comparator Or Baseline | Imipramine: reference potency (1×); typical shorter duration |
| Quantified Difference | ~2-fold greater potency; extended duration (>16 h vs. typical imipramine duration) |
| Conditions | Mouse midbrain slice ³H-5-HT uptake assay ex vivo; compounds administered i.p.; dose-response curves with ED₅₀ determined graphically; n ≥ 4 animals per dose (Ross & Renyi method, Eur J Pharmacol 1969;7:270-277) |
Why This Matters
A twofold potency advantage combined with prolonged target engagement enables lower dosing frequency and reduced peak-concentration-related toxicity, which is a key selection criterion when screening for non-tricyclic antidepressant leads with improved therapeutic windows.
- [1] US Patent 4,053,637. Compounds of diphenylcyclopentylamine type and methods for their uses. Astra Läkemedel AB. Filed May 29, 1975, issued October 11, 1977. Lines 164-169. View Source
